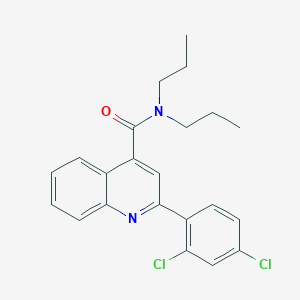![molecular formula C14H13IN6O3S2 B10904443 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodo-1H-pyrazole-3-carboxamide](/img/structure/B10904443.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodo-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N3-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. The starting materials typically include 5-ethyl-1,3,4-thiadiazole-2-amine and 4-iodo-1H-pyrazole-3-carboxylic acid. The synthesis process involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the thiadiazole derivative. This reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Chemical Reactions Analysis
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N3-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound disrupts the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H13IN6O3S2 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13IN6O3S2/c1-2-11-18-20-14(25-11)21-26(23,24)9-5-3-8(4-6-9)17-13(22)12-10(15)7-16-19-12/h3-7H,2H2,1H3,(H,16,19)(H,17,22)(H,20,21) |
InChI Key |
KFVQAZRKCYXLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-({2-[(4-Bromobenzyl)oxy]phenyl}methylene)-2-(4-methoxyanilino)propanohydrazide](/img/structure/B10904366.png)



![N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10904398.png)
![methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B10904406.png)

![[2-Amino-4-(trifluoromethyl)phenyl]methanethiol](/img/structure/B10904414.png)
![Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904421.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10904424.png)
![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904427.png)

![1-(2,4-dichlorobenzyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10904439.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(4-pyridyl)methylidene]propanohydrazide](/img/structure/B10904442.png)
